molecular formula C13H21NO3 B13462845 rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate

rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate

Cat. No.: B13462845
M. Wt: 239.31 g/mol
InChI Key: IWBPKEDNKHJCHB-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate: is a chemical compound that belongs to the class of cyclopenta[b]pyridine derivatives This compound is characterized by its unique structure, which includes a tert-butyl ester group and a cyclopentane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • rac-tert-butyl (4aR,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
  • rac-tert-butyl (4aR,7aS)-octahydrofuro[3,4-b]pyridine-4a-carboxylate
  • tert-butyl (4aS,7aR)-6-oxohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate

Uniqueness: rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate is unique due to its specific structural features, such as the presence of a tert-butyl ester group and the fusion of a cyclopentane ring with a pyridine ring

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl (4aR,7aS)-4-oxo-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-7-11(15)9-5-4-6-10(9)14/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1

InChI Key

IWBPKEDNKHJCHB-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)[C@H]2[C@@H]1CCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2C1CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.